molecular formula C9H6O3 B6591807 5-(Furan-2-yl)furan-2-carbaldehyde CAS No. 16303-60-9

5-(Furan-2-yl)furan-2-carbaldehyde

Cat. No. B6591807
CAS RN: 16303-60-9
M. Wt: 162.14 g/mol
InChI Key: FAGYPMBOOVLXAO-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)furan-2-carbaldehyde, also known as FFCA, is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. This molecule contains two furan rings connected by a carbonyl group and has a unique structure that makes it an interesting target for synthesis and investigation.

Scientific Research Applications

Organic Synthesis and Green Chemistry

Furan-2-carbaldehyde serves as an essential starting material for a multitude of reactions. Its role extends to the synthesis of pharmaceuticals, dyes, and polymeric materials . Given its origin from renewable resources, furan-2-carbaldehyde aligns well with green chemistry principles.

Isotope Labeling in Medicinal Chemistry

Isotope labeling is crucial for tracking compounds, understanding metabolisms, and clarifying reaction mechanisms. Deuterated drug molecules, including furan-2-carbaldehyde derivatives, can alter metabolism and improve pharmacokinetic or toxicological properties. Researchers have synthesized deuterated forms of furan-2-carbaldehyde to explore these effects .

Photocatalysis and Biomass-Derived Chemicals

Furan-2-carbaldehydes, derived from biomass, act as efficient green C1 building blocks. Mechanistic studies suggest that conjugated N, O-tridentate copper complexes can use furan-2-carbaldehydes for ligand-free photocatalytic C–C bond cleavage. These compounds hold promise for synthesizing bioactive quinazolin-4(3H)-ones .

Organic Materials and Optoelectronic Properties

The presence of furan and naphthalene moieties in furan-2-carbaldehyde suggests potential applications in developing novel organic materials. Researchers are exploring its use in organic light-emitting diodes (OLEDs) and organic solar cells.

Bisamines and Polyamides Synthesis

Furan-2,5-dicarbaldehyde, a derivative of furan-2-carbaldehyde, is employed to obtain various bisamines and polyamides. These compounds play a role in the synthesis of biologically active preparations .

Antibacterial Activity Research

While not directly related to furan-2-carbaldehyde, recent studies have investigated derivatives containing the 5-nitrofuran-2-yl moiety. These compounds exhibit antibacterial activity against Staphylococcus aureus and other strains .

properties

IUPAC Name

5-(furan-2-yl)furan-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGYPMBOOVLXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301303907
Record name [2,2′-Bifuran]-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Furan-2-yl)furan-2-carbaldehyde

CAS RN

16303-60-9
Record name [2,2′-Bifuran]-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16303-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2,2′-Bifuran]-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

[2,2′-bifuran]-5-carbaldehyde was prepared using the general boronic acid coupling procedure with 5-bromofuran-2-carbaldehyde and furan-2-ylboronic acid (24 mg, 93 mg theoretical, 25.8%). LC-MS m/z 163 (M+1).
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